molecular formula C15H9BrO2 B2444289 3-(4-Bromophenyl)chromen-2-one CAS No. 16807-64-0

3-(4-Bromophenyl)chromen-2-one

Cat. No. B2444289
CAS RN: 16807-64-0
M. Wt: 301.139
InChI Key: WGHLTJMVFCIUON-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)chromen-2-one is a chemical compound with the molecular formula C15H9BrO2 . It belongs to the class of organic compounds known as 4-hydroxycoumarins, which are coumarins that contain one or more hydroxyl groups attached to the C4-position of the coumarin skeleton .


Synthesis Analysis

The synthesis of compounds related to 3-(4-Bromophenyl)chromen-2-one has been reported in the literature . For instance, a pyrazoline derivative was synthesized using a nitrogen-based hetero-aromatic ring structure . Another study reported the use of 3-bromoacetylcoumarin as a key starting material for the synthesis of pyran and pyridine derivatives .


Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Bromophenyl)chromen-2-one has been studied . For example, a chalcone derivative was synthesized and crystallized in the monoclinic system of P21/c space group .


Chemical Reactions Analysis

The chemical reactions involving compounds related to 3-(4-Bromophenyl)chromen-2-one have been investigated . For instance, the multicomponent reactions of 3-bromoacetylcoumarin with aromatic aldehydes and malononitrile were studied to generate potentially biologically active pyran and pyridine derivatives .

Scientific Research Applications

Future Directions

Future research on 3-(4-Bromophenyl)chromen-2-one and related compounds could focus on their potential biological and pharmacological activities. Due to the poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Additionally, further studies could investigate the potential of these compounds as building blocks in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .

properties

IUPAC Name

3-(4-bromophenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHLTJMVFCIUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)chromen-2-one

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